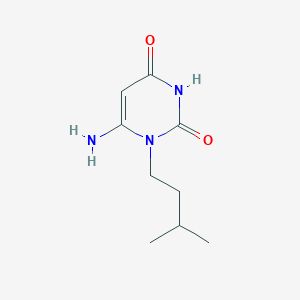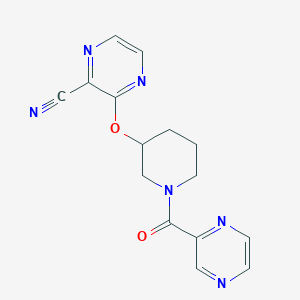
3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compounds were synthesized as part of a series of novel derivatives . Unfortunately, the specific synthesis process for “3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” was not found in the sources.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has focused on developing efficient synthetic routes for creating highly functionalized organic compounds that are structurally related to "3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile". For instance, the synthesis of α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones demonstrates the interest in manipulating pyrazine and piperidine frameworks for the creation of complex molecules (Sil et al., 2004). Similarly, the creation of dihydrofuran- and pyran-carbonitriles from related compounds showcases the versatility of these chemical structures in synthesizing diverse organic molecules (Demidov et al., 2021).
Antimicrobial and Anticancer Activities
Compounds with pyrazine, piperidine, and carbonitrile functionalities have been investigated for their biological activities. For example, the antimicrobial and anticancer activities of pyridine and fused pyridine derivatives have been a focus, revealing the potential of these compounds in therapeutic applications (El-Agrody et al., 2020). Such studies underscore the significance of structural modifications in enhancing the biological properties of these molecules.
Molecular Docking Studies
The structural analysis and docking studies of compounds bearing similarity to "3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" have provided insights into their potential interactions with biological targets. The crystal structure analysis of related compounds helps in understanding the molecular basis of their antimicrobial activities and offers a foundation for designing more potent derivatives (Okasha et al., 2022).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(pyrazine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-8-12-14(20-6-5-18-12)23-11-2-1-7-21(10-11)15(22)13-9-17-3-4-19-13/h3-6,9,11H,1-2,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMUESNRZGAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Pyrazine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)

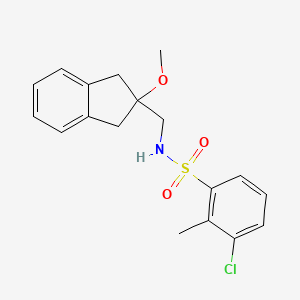
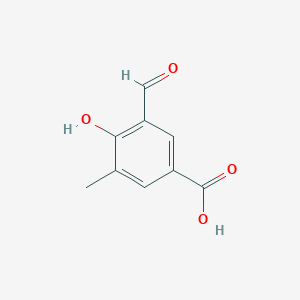
![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
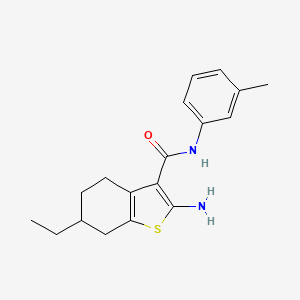
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)

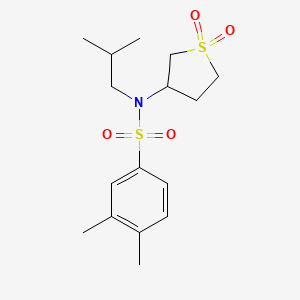
![4-methyl-N-(4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indol-7-yl)benzenesulfonamide](/img/structure/B2779899.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)

